(E)-1-Chloro-2-(3-methylphenyl)diazene

Catalog No.
S13034595
CAS No.
143222-74-6
M.F
C7H7ClN2
M. Wt
154.60 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(E)-1-Chloro-2-(3-methylphenyl)diazene

CAS Number

143222-74-6

Product Name

(E)-1-Chloro-2-(3-methylphenyl)diazene

IUPAC Name

chloro-(3-methylphenyl)diazene

Molecular Formula

C7H7ClN2

Molecular Weight

154.60 g/mol

InChI

InChI=1S/C7H7ClN2/c1-6-3-2-4-7(5-6)9-10-8/h2-5H,1H3

InChI Key

NXLAQZJVKBZNHW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N=NCl

(E)-1-Chloro-2-(3-methylphenyl)diazene is an organic compound belonging to the class of azo compounds, characterized by the presence of a diazene functional group (N=N) and a chlorine atom. The chemical formula for this compound is C9H10ClN2, and its structure features a chloro substituent attached to one nitrogen atom and a 3-methylphenyl group attached to the other nitrogen. This compound exhibits geometric isomerism, with the (E) configuration indicating that the highest priority substituents on each end of the double bond are on opposite sides.

, including:

  • Reduction Reactions: Azo compounds can be reduced to amines using reducing agents such as zinc dust or iron in acidic conditions.
  • Electrophilic Substitution: The aromatic ring of the 3-methylphenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
  • Nucleophilic Substitution: The presence of the chlorine atom makes this compound susceptible to nucleophilic substitution reactions, where nucleophiles can replace the chlorine atom.

The synthesis of (E)-1-Chloro-2-(3-methylphenyl)diazene can be achieved through several methods:

  • Azo Coupling Reaction: This method involves coupling an appropriate aniline derivative with a diazonium salt. For instance, 3-methylphenylamine can be diazotized and then coupled with chlorinated phenolic compounds.
  • Direct Chlorination: Starting from 2-(3-methylphenyl)diazene, chlorination can be performed using chlorine gas or chlorinating agents under controlled conditions.
  • Hydrazine Derivatives: The compound can also be synthesized from hydrazine derivatives through diazotization followed by coupling with suitable aromatic substrates.

(E)-1-Chloro-2-(3-methylphenyl)diazene has potential applications in various fields:

  • Dyes and Pigments: As an azo compound, it may serve as an intermediate in the synthesis of dyes and pigments used in textiles and coatings.
  • Pharmaceuticals: Investigations into its biological properties could lead to applications in drug development, particularly in designing novel anticancer agents.
  • Material Science: Its unique chemical structure may find use in developing new materials with specific electronic or optical properties.

Studies on the interactions of (E)-1-Chloro-2-(3-methylphenyl)diazene with biological macromolecules are necessary to understand its potential therapeutic effects. Investigating its binding affinity with proteins or nucleic acids could reveal mechanisms of action or toxicity. Techniques such as molecular docking and spectroscopy could be employed to study these interactions.

Several compounds share structural similarities with (E)-1-Chloro-2-(3-methylphenyl)diazene. Here are a few examples:

Compound NameStructure TypeNotable Features
1,2-DiphenyldiazeneAzo CompoundSimple structure without halogen substituents
1-Chloro-2-(4-methylphenyl)diazeneAzo CompoundSimilar to (E)-1-Chloro-2-(3-methylphenyl)diazene but with a para methyl group
1,2-Bis(3-chlorophenyl)diazeneAzo CompoundContains two chlorinated phenyl groups
4-ChloroanilineAniline DerivativePrecursor for azo coupling reactions

The uniqueness of (E)-1-Chloro-2-(3-methylphenyl)diazene lies in its specific arrangement of substituents and its potential biological activity compared to other azo compounds that may not exhibit similar properties.

XLogP3

3.4

Hydrogen Bond Acceptor Count

2

Exact Mass

154.0297759 g/mol

Monoisotopic Mass

154.0297759 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-10-2024

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